N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known to exhibit various biological activities . The presence of a morpholino group and a benzo[d][1,3]dioxole-5-carboxamide moiety could potentially enhance its biological activity.
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also contains a morpholino group, a methylthio group, and a benzo[d][1,3]dioxole-5-carboxamide moiety .Applications De Recherche Scientifique
Cancer Therapeutics
This compound is structurally related to pyrimidine derivatives, which are known for their therapeutic potential in cancer treatment. Pyrimidine is a core structure in many pharmaceuticals, such as imatinib, which is a selective inhibitor of tyrosine kinases used in the treatment of chronic myelogenous leukemia and gastrointestinal stromal tumors . The presence of a pyrazolo[3,4-d]pyrimidin moiety in the compound suggests that it may act on similar biological targets, offering a pathway for the development of new anticancer agents.
Neuroprotective Agents
Compounds with a pyrimidine base have been evaluated for their neuroprotective and anti-neuroinflammatory properties . Given the structural similarities, the compound could be investigated for its potential to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Topoisomerase Inhibitors
Some pyrimidine derivatives have been identified as topoisomerase inhibitors, which are used in cancer therapy to induce DNA damage in cancer cells . The compound could be a candidate for the development of novel topoisomerase inhibitors with potentially fewer side effects and improved stability compared to current treatments.
Anti-fibrotic Agents
Research into pyrimidine derivatives has also indicated potential anti-fibrotic activity, which could be beneficial in treating conditions like liver fibrosis and pulmonary fibrosis . The compound’s effect on fibrotic pathways could be a promising area of study, with the potential to lead to new therapies for these debilitating diseases.
Mécanisme D'action
Propriétés
IUPAC Name |
N-[2-(6-methylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O4S/c1-31-20-23-17(25-6-8-28-9-7-25)14-11-22-26(18(14)24-20)5-4-21-19(27)13-2-3-15-16(10-13)30-12-29-15/h2-3,10-11H,4-9,12H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZQGPRSXBJGQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=C(C=C3)OCO4)C(=N1)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.